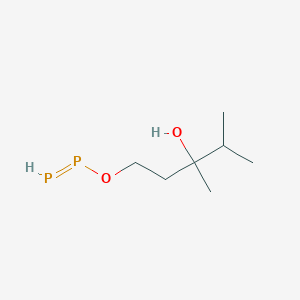
3-Hydroxy-3,4-dimethylpentyl phosphanylidenephosphinite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-3,4-dimethylpentyl phosphanylidenephosphinite involves a multi-step processThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.
Reduction: It can also participate in reduction reactions, where reducing agents convert it into reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphine derivatives .
Applications De Recherche Scientifique
Chemistry: The compound is used as a ligand in coordination chemistry, where it forms complexes with metal ions.
Biology: In biological research, the compound is investigated for its interactions with biomolecules and potential therapeutic effects. It is used in studies related to enzyme inhibition and receptor binding .
Medicine: Its unique structure allows for modifications that can enhance its biological activity and selectivity .
Industry: In the industrial sector, the compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for various applications, including polymer synthesis and surface modification .
Mécanisme D'action
The mechanism of action of 3-hydroxy-3,4-dimethylpentyl phosphanylidenephosphinite involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biochemical processes .
Similar Compounds:
- 3-hydroxy-3,4-dimethylpentyl phosphine oxide
- 3-hydroxy-3,4-dimethylpentyl phosphine
- 3-hydroxy-3,4-dimethylpentyl phosphinite
Comparison: Compared to its similar compounds, this compound exhibits unique reactivity and stability due to the presence of the phosphanylidene group. This group enhances its ability to form stable complexes with metal ions and participate in various chemical reactions. Additionally, its unique structure allows for diverse modifications, making it a versatile compound for research and industrial applications .
Propriétés
Formule moléculaire |
C7H16O2P2 |
|---|---|
Poids moléculaire |
194.15 g/mol |
Nom IUPAC |
3,4-dimethyl-1-phosphanylidenephosphanyloxypentan-3-ol |
InChI |
InChI=1S/C7H16O2P2/c1-6(2)7(3,8)4-5-9-11-10/h6,8,10H,4-5H2,1-3H3 |
Clé InChI |
VODAHBTZSLKFBN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)(CCOP=P)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol](/img/structure/B10770540.png)
![2-[4-[4-[(2R)-4-[(2-ethylphenyl)carbamoyl]-2-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]phenyl]cyclohexyl]acetic acid](/img/structure/B10770545.png)
![2-[[3,4-Dioxo-2-(pyridin-4-ylamino)cyclobuten-1-yl]amino]-2-(3-hydroxyphenyl)acetamide](/img/structure/B10770549.png)
![Benzamide, N-[(3S)-1-[[3-bromo-4-(4-piperidinyloxy)phenyl]methyl]-3-pyrrolidinyl]-3,4-dichloro-](/img/structure/B10770554.png)
![N-(2-amino-3-methylpentyl)-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide](/img/structure/B10770564.png)
![[(2S)-1-phenylpropan-2-yl] N-[(2S)-1-oxohexan-2-yl]carbamate](/img/structure/B10770576.png)
![5-[4-(4-cyanobut-1-yn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-4-(hydroxymethyl)-N-(morpholin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10770578.png)
![3-[2-fluoro-4-[[3-[2-methyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methylamino]phenyl]propanoic acid](/img/structure/B10770584.png)
![(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B10770589.png)


![(S)-3-((S)-2-{(S)-2-[(S)-2-((2S,3S)-2-Acetylamino-3-methyl-pentanoylamino)-3-hydroxy-propionylamino]-4-carbamoyl-butyrylamino}-4-methyl-pentanoylamino)-5-methanesulfonyl-pent-4-enoic acid](/img/structure/B10770611.png)
![N-[(3R,5R)-1-azabicyclo[3.2.1]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide](/img/structure/B10770620.png)